molecular formula C22H14Cl3N3O2S B5036579 3-chloro-N-{[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide

3-chloro-N-{[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide

Cat. No.: B5036579
M. Wt: 490.8 g/mol
InChI Key: WKQNLJATZYAUCM-UHFFFAOYSA-N
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Description

3-chloro-N-{[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide typically involves multiple steps, including the formation of the benzoxazole ring and the introduction of chlorine atoms. One common method involves the reaction of 5,7-dichloro-1,3-benzoxazole with 2-methylphenyl isothiocyanate under specific conditions to form the desired product. The reaction is usually carried out in a suitable solvent, such as ethanol, and may require the use of catalysts or other reagents to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product. Techniques such as recrystallization, chromatography, and distillation may be employed to purify the compound and remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-{[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

3-chloro-N-{[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biological molecules.

    Medicine: Research may explore its potential as a therapeutic agent, including its efficacy and safety in treating specific medical conditions.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-{[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole derivatives and chlorinated aromatic compounds, such as:

Uniqueness

3-chloro-N-{[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

3-chloro-N-[[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl3N3O2S/c1-11-5-6-13(21-26-18-10-15(24)9-16(25)19(18)30-21)8-17(11)27-22(31)28-20(29)12-3-2-4-14(23)7-12/h2-10H,1H3,(H2,27,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQNLJATZYAUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C(=CC(=C3)Cl)Cl)NC(=S)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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